![molecular formula C8H9ClN2O B3033899 2-chloro-N-(pyridin-4-ylmethyl)acetamide CAS No. 125794-21-0](/img/structure/B3033899.png)
2-chloro-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-chloro-N-(pyridin-4-ylmethyl)acetamide is a chemical compound . It is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(pyridin-4-ylmethyl)acetamide is C8H9ClN2O . The compound is related to chloroacetamide, which is a chlorinated organic compound with the molecular formula ClCH2CONH2 .Scientific Research Applications
Antibacterial Activity
2-chloro-N-(pyridin-4-ylmethyl)acetamide has been used in the synthesis of pyrimidine derivatives, which have shown a wide range of pharmacological actions . The antibacterial activity of these derivatives has been tested in the lab using the agar well-diffusion method . The compounds showed effective and positive antibacterial activity on both Gram-positive and Gram-negative microbes .
Synthesis of Pyrimidine and Quinazoline Derivatives
This compound has been used in a single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyrimidine and quinazoline derivatives . This involves amide activation with 2-chloropyridine .
X-Ray Crystallography
2-chloro-N-(pyridin-4-ylmethyl)acetamide has been synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . This compound crystallizes in the monoclinic space group P2 .
Optical Properties
The optical properties of 2-chloro-N-(pyridin-4-ylmethyl)acetamide in various solvents were investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon varying the polarity of the solvent .
Synthesis of Heterocyclic Derivatives
2-chloro-N-(pyridin-4-ylmethyl)acetamide has been used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
Anticancer Activity
The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-5-8(12)11-6-7-1-3-10-4-2-7/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFAKYPKZTXHMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-4-ylmethyl)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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